

# Optimal concentration of Bisindolylmaleimide I for kinase assays

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Compound of Interest		
Compound Name:	Bisindolylmaleimide I	
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# Application Notes for Bisindolylmaleimide I in Kinase Assays

Introduction

**BisindolyImaleimide I**, also known as GF109203X or Gö 6850, is a highly selective, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1] It functions as an ATP-competitive inhibitor, making it a valuable tool for dissecting PKC-mediated signal transduction pathways.[2][3] Its structural similarity to staurosporine, coupled with greater selectivity, allows for more specific interrogation of PKC's roles in various cellular processes.[2]

Mechanism of Action

**BisindolyImaleimide I** exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC.[4] It shows high potency towards conventional PKC isoforms ( $\alpha$ ,  $\beta$ I,  $\beta$ II,  $\gamma$ ) and novel PKC isoforms ( $\delta$ ,  $\epsilon$ ).[1][2] While highly selective for PKC over receptor tyrosine kinases like EGFR and PDGFR, it is crucial for researchers to be aware of its potential off-target effects, particularly at higher concentrations.[2][3] Notably, **BisindolyImaleimide I** has been shown to inhibit other kinases such as Glycogen Synthase Kinase-3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK).[3][4][5] Therefore, careful dose-response experiments and, where possible, the use of multiple inhibitors targeting the same pathway are recommended for robust conclusions.



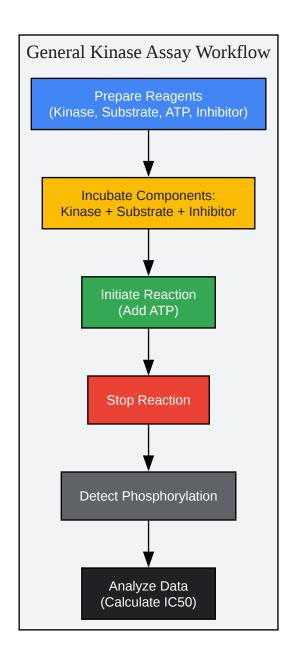
## **Data Presentation: Inhibitory Activity**

The following table summarizes the inhibitory potency (IC50) of **BisindolyImaleimide I** against a range of protein kinases, providing a reference for determining appropriate working concentrations.

Kinase Target	IC50 (nM)	Assay Conditions / Cell Type
ΡΚCα	20	Cell-free assay[2][5][6]
РКСВІ	17	Cell-free assay[2][5][6]
РКСВІІ	16	Cell-free assay[2][5][6]
РКСу	20	Cell-free assay[2][5][6]
PKCε	12	In vitro kinase assay (50 μM ATP)[3]
GSK-3	360	In cell lysates from rat adipocytes[7][8]
GSK-3β	170	In GSK-3β immunoprecipitates[1][7][8]
RSK1	610	In vitro kinase assay (50 μM ATP)[3]
RSK2	410	In vitro kinase assay (50 μM ATP)[4]
RSK3	160	In vitro kinase assay (50 μM ATP)[4]

#### **Visualizations**

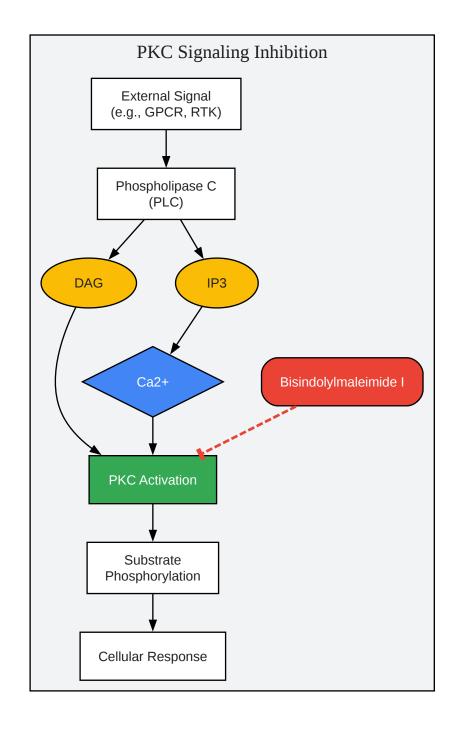




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Caption: General workflow for an in vitro kinase inhibition assay.





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Caption: Inhibition of the PKC signaling pathway by Bisindolylmaleimide I.

## **Experimental Protocols**



## Protocol 1: In Vitro Radiometric Protein Kinase C (PKC) Assay

This protocol outlines a method to determine the IC50 value of **Bisindolylmaleimide I** against purified PKC isoforms using radiolabeled ATP.

- 1. Reagents and Buffers
- Kinase Buffer (1X): 20 mM HEPES (pH 7.4), 10 mM MgCl<sub>2</sub>, 1 mM DTT.
- PKC Enzyme: Purified, recombinant active PKC isozyme.
- Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., Ac-MBP(4-14)).
- Lipid Activators: Phosphatidylserine (PS) and Diacylglycerol (DAG).
- ATP Solution: [y-<sup>32</sup>P]ATP (specific activity ~3000 Ci/mmol) mixed with non-radiolabeled ATP to a final concentration of 10 μM in kinase buffer.
- Inhibitor: **BisindolyImaleimide I** dissolved in fresh DMSO to create a stock solution (e.g., 10 mM), then serially diluted in kinase buffer.
- Stop Solution: 75 mM Orthophosphoric Acid or 30% Acetic Acid.
- P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.
- 2. Assay Procedure
- Prepare a master mix containing kinase buffer, PKC enzyme, substrate, and lipid activators (PS and DAG).
- Aliquot the master mix into microcentrifuge tubes or a 96-well plate.
- Add serial dilutions of Bisindolylmaleimide I or a vehicle control (DMSO) to the appropriate tubes/wells.
- Pre-incubate the mixture for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[3]



- Initiate the kinase reaction by adding the [ $\gamma$ -32P]ATP solution. The final reaction volume is typically 25-50  $\mu$ L.[9]
- Incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 papers three to four times for 5-10 minutes each in the stop solution (e.g., 75 mM orthophosphoric acid) to remove unincorporated [y-32P]ATP.
- Rinse the papers with acetone and let them dry.
- Quantify the incorporated radioactivity using a scintillation counter.
- 3. Data Analysis
- Calculate the percentage of inhibition for each concentration of Bisindolylmaleimide I
  relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -variable slope).

### **Protocol 2: Immunoprecipitation (IP) Kinase Assay**

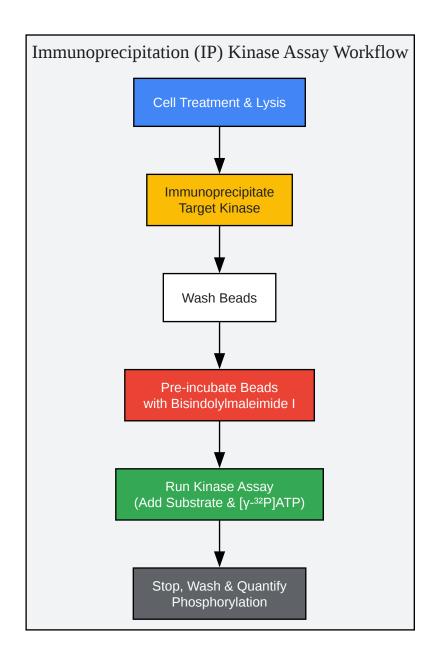
This protocol is used to assess the activity of a specific kinase from a cellular lysate.

- 1. Reagents and Buffers
- Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.
- Wash Buffer: Cell lysis buffer without protease/phosphatase inhibitors.
- Primary Antibody: Specific antibody against the kinase of interest.
- Protein A/G Agarose Beads: For immunoprecipitation.



- Kinase Assay Reagents: As described in Protocol 1.
- 2. Experimental Procedure
- Cell Lysate Preparation: Treat cells as required, then wash with ice-cold PBS. Lyse the cells in ice-cold lysis buffer. Centrifuge at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris. Collect the supernatant.[3]
- Immunoprecipitation:
  - Incubate the cell lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rocking.
  - Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[3]
  - Collect the beads by centrifugation (e.g., 30 seconds at 4°C).
  - Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
- Kinase Assay:
  - Resuspend the beads in kinase buffer.
  - Add the desired concentration of Bisindolylmaleimide I or vehicle control and preincubate for 10-30 minutes on ice.[3]
  - Initiate the reaction by adding the kinase reaction master mix (containing substrate and [γ-32P]ATP).
  - Incubate, stop the reaction, and quantify radioactivity as described in Protocol 1.





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Caption: Workflow for an immunoprecipitation kinase assay with an inhibitor.

### **Protocol 3: Cell Proliferation (MTT) Assay**

This protocol assesses the effect of **Bisindolylmaleimide I** on cell proliferation, often regulated by kinase signaling pathways.

#### 1. Reagents



- Cell Culture Medium: Appropriate for the cell line used (e.g., RPMI 1640).
- Bisindolylmaleimide I: Stock solution in DMSO.
- MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
- Solubilization Solution: DMSO or 20% SDS in 50% dimethylformamide.
- 2. Experimental Procedure
- Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- If required, serum-starve the cells for 18-24 hours to synchronize them.[2]
- Pre-treat the cells with various concentrations of Bisindolylmaleimide I (or vehicle control)
   for 30-60 minutes.[2]
- Add the stimulus of interest (e.g., a growth factor or mitogen) and incubate for the desired period (e.g., 24-72 hours).
- Add 10-20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100-150 μL of solubilization solution to dissolve the formazan crystals.[2][9]
- Measure the absorbance at 570 nm using a microplate reader. A background reading at 690 nm can be subtracted.[2]
- Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% inhibition of growth).

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